3-Benzyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, which play crucial roles in the nervous system .
Mode of Action
Tropane alkaloids typically exert their effects by binding to their target receptors or transporters, altering their function and leading to changes in neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in neurotransmission, given its structural similarity to tropane alkaloids . These compounds can affect various neurotransmitter systems, including those involving acetylcholine, dopamine, and serotonin .
Pharmacokinetics
The pharmacokinetic properties of 3-Benzyl-8-azabicyclo[32Similar compounds in the tropane alkaloid family are known to have good bioavailability and can cross the blood-brain barrier, suggesting that 3-benzyl-8-azabicyclo[321]octane may have similar properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmission due to its interaction with neurotransmitter receptors and transporters . This could lead to various physiological effects, depending on the specific targets involved and the context in which they are activated or inhibited.
Biochemical Analysis
Biochemical Properties
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound plays a crucial role in biochemical reactions
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
Another approach involves the desymmetrization of achiral tropinone derivatives. This method relies on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives.
Scientific Research Applications
3-Benzyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent compound of the family, known for its biological activities.
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, used in drug discovery and synthesis.
Tropane: A well-known compound with significant pharmacological properties.
Uniqueness
3-Benzyl-8-azabicyclo[3.2.1]octane is unique due to its benzyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets and potentially lead to new therapeutic applications .
Biological Activity
3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.
Target of Action
The primary target of this compound involves its interaction with neurotransmitter systems, particularly those modulated by acetylcholine and monoamines such as serotonin and dopamine. The compound's structure allows it to act on various receptors and enzymes, influencing neurotransmitter synthesis and degradation, notably acetylcholinesterase and monoamine oxidase .
Mode of Action
The exact mode of action involves binding to specific biomolecules, leading to changes in their activity. For instance, it can inhibit acetylcholinesterase, which results in increased levels of acetylcholine, thereby enhancing cholinergic signaling pathways crucial for cognitive functions.
This compound exhibits significant biochemical interactions:
- Enzyme Interaction : It interacts with enzymes involved in neurotransmitter metabolism, which can alter the dynamics of neurotransmission.
- Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.
Case Studies
- Neurotransmitter Reuptake Inhibition : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 3-benzyl variants, have shown effectiveness as monoamine reuptake inhibitors. These compounds are being explored for their potential in treating mood disorders such as depression and anxiety by enhancing monoaminergic signaling in the central nervous system .
- Cognitive Enhancement : In animal models, low doses of this compound have been reported to improve cognitive function by enhancing neurotransmitter signaling pathways associated with learning and memory.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Enhance neurotransmitter activity, leading to improved cognitive functions.
- High Doses : May lead to adverse effects or toxicity due to overstimulation of neurotransmitter systems.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver, resulting in various metabolites that may exhibit different biological activities compared to the parent compound. The metabolic stability and solubility of these derivatives are critical for their therapeutic applications.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
Compound Name | Key Features | Applications |
---|---|---|
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Similar core structure; distinct functional groups | Antidepressant research |
2-Azabicyclo[3.2.1]octane derivatives | Bicyclic nitrogen structure; varying substituents | Neuropharmacological studies |
Properties
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,12-15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIOOIYKSSSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338733-58-7 |
Source
|
Record name | 3-benzyl-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.